molecular formula C9H11N3O2S2 B2830079 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide CAS No. 1052100-33-0

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

カタログ番号 B2830079
CAS番号: 1052100-33-0
分子量: 257.33
InChIキー: QHGBKEPEEVYZSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has garnered significant attention from the scientific community due to its unique chemical structure and promising preclinical results.

科学的研究の応用

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the growth and survival of cancer cells. In addition, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been shown to have synergistic effects with other cancer therapies, such as chemotherapy and immunotherapy.

作用機序

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide works by inhibiting BTK, a tyrosine kinase that is essential for the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is involved in the activation and differentiation of B-cells. By inhibiting BTK, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide blocks the BCR signaling pathway, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects:
1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been shown to have potent anti-tumor effects in preclinical models of lymphoma, leukemia, and multiple myeloma. In addition, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development. 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.

実験室実験の利点と制限

One advantage of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is its high potency and selectivity for BTK. This makes it a valuable tool for studying the BCR signaling pathway and its role in cancer development. However, one limitation of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.

将来の方向性

There are several future directions for the study of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide. One potential application is in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to study the effects of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide in other types of cancer, such as solid tumors. Finally, further research is needed to optimize the pharmacokinetics and bioavailability of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide, which may improve its efficacy in vivo.
Conclusion:
In conclusion, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a promising small molecule inhibitor that has shown potent anti-tumor effects in preclinical models of lymphoma, leukemia, and multiple myeloma. Its high potency and selectivity for BTK make it a valuable tool for studying the BCR signaling pathway and its role in cancer development. While there are some limitations to its use in lab experiments, 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has several potential applications in cancer therapy and warrants further investigation.

合成法

The synthesis of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide involves a multi-step process that starts with the reaction of 1-methylimidazole-4-carboxaldehyde with thiophen-3-ylmethanamine. This intermediate is then reacted with chlorosulfonic acid to produce the sulfonamide group. Finally, the methyl group is added to the imidazole ring using a palladium-catalyzed cross-coupling reaction. The final product is obtained in high yield and purity, making it suitable for further research.

特性

IUPAC Name

1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-12-5-9(10-7-12)16(13,14)11-4-8-2-3-15-6-8/h2-3,5-7,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGBKEPEEVYZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。